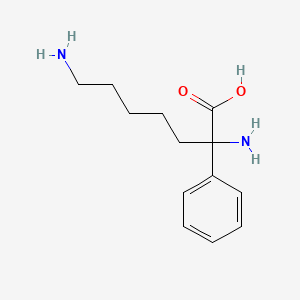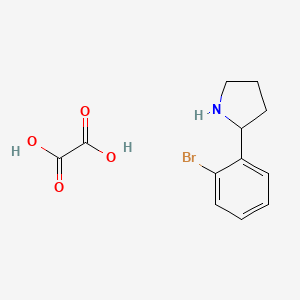
2-(2-bromophenyl)pyrrolidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)pyrrolidine;oxalic acid: is a synthetic organic compound that combines a brominated phenyl group with a pyrrolidine ring and oxalic acid. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the brominated phenyl group and the pyrrolidine ring enhances its stability and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)pyrrolidine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 2-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in methanol at low temperatures, followed by purification through chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2-bromophenyl)pyrrolidine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted phenyl derivatives
- Oxidized or reduced pyrrolidine derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: 2-(2-Bromophenyl)pyrrolidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of inhibitors for enzymes such as cyclophilins, which are involved in cell division and disease regulation. It is being studied for its potential in treating cancer and inflammatory diseases .
Industry: In the industrial sector, 2-(2-bromophenyl)pyrrolidine is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as cyclophilins. The brominated phenyl group binds to the active site of cyclophilin A, inhibiting its activity and preventing ATP binding. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
2-(2-Chlorophenyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)pyrrolidine: Contains a fluorine atom on the phenyl ring.
2-(2-Iodophenyl)pyrrolidine: Features an iodine atom on the phenyl ring.
Uniqueness: 2-(2-Bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H12BrN.C2H2O4/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
FEMOLMPWLQRZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



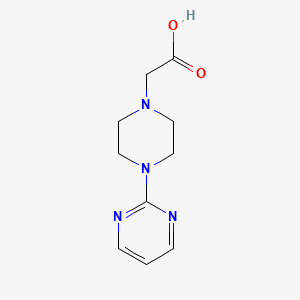
![Methyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1369078.png)
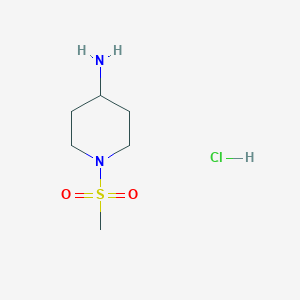

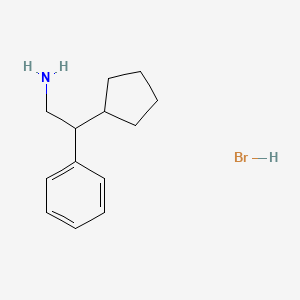
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
![2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde](/img/structure/B1369096.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1369099.png)

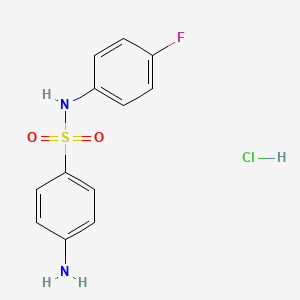
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)
